VU0155041 is a novel chemical compound recognized as a positive allosteric modulator of the metabotropic glutamate receptor 4. It has garnered attention due to its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease. The compound enhances the receptor's response to its natural ligands, thereby modulating neurotransmission in the central nervous system.
VU0155041 was developed through a systematic approach to identify allosteric modulators of metabotropic glutamate receptors. It belongs to a class of compounds that target G protein-coupled receptors, specifically focusing on the metabotropic glutamate receptor subtype 4. This receptor is implicated in various neurological functions and pathologies, making VU0155041 a candidate for further research in therapeutic contexts.
The synthesis of VU0155041 employs an iterative parallel synthesis strategy, which allows for the rapid generation and evaluation of analogs. This method facilitates the exploration of structure-activity relationships, enabling researchers to optimize the compound's efficacy and selectivity. The synthesis typically involves several key steps:
VU0155041's molecular structure is characterized by a complex arrangement that includes multiple functional groups conducive to its activity as an allosteric modulator. The compound's structure can be represented as follows:
The structural features include:
VU0155041 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
The mechanism of action for VU0155041 involves its role as a positive allosteric modulator of the metabotropic glutamate receptor 4. When VU0155041 binds to this receptor, it induces conformational changes that enhance the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This modulation leads to:
VU0155041 exhibits several notable physical and chemical properties:
VU0155041 has several potential applications in scientific research and medicine:
Metabotropic glutamate receptors (mGluRs) belong to the class C G protein-coupled receptor (GPCR) family and regulate neuronal excitability and synaptic plasticity through modulation of intracellular second messengers. The eight known mGluR subtypes are divided into three groups based on sequence homology, G-protein coupling, and pharmacology:
Group III receptors, including mGluR4, are primarily localized to presynaptic terminals where they function as autoreceptors or heteroreceptors. Activation suppresses neurotransmitter release (glutamate or GABA) by inhibiting voltage-gated calcium channels or activating potassium channels [4] [9]. This modulation is critical for maintaining synaptic homeostasis and preventing excitotoxicity.
Table 1: mGluR Classification and Key Properties
Group | Receptors | G-Protein | Primary Signaling | CNS Localization | |
---|---|---|---|---|---|
I | mGluR1/5 | Gq/G11 | ↑ IP3, Ca²⁺ | Postsynaptic (cortex, striatum) | |
II | mGluR2/3 | Gi/o | ↓ cAMP | Presynaptic (cortex, hippocampus) | |
III | mGluR4/6/7/8 | Gi/o | ↓ cAMP | Presynaptic (striatum, pallidum, thalamus) | [3] [9] |
mGluR4 is densely expressed in key basal ganglia nuclei—including the striatum, globus pallidus (GP), and substantia nigra pars reticulata (SNr)—where it regulates inhibitory GABAergic and excitatory glutamatergic transmission. In the striatopallidal pathway, mGluR4 activation reduces GABA release from striatal neurons, indirectly dampening excessive subthalamic nucleus (STN) activity [2] [6]. This pathway is pathologically overactive in Parkinson’s disease due to dopaminergic depletion, making mGluR4 a rational target for restoring circuit balance [6] [10].
Beyond motor control, mGluR4 modulates limbic circuitry:
Orthosteric agonists (e.g., L-AP4) activate all group III mGluRs non-selectively, causing off-target effects like retinal toxicity (via mGluR6) and poor blood-brain barrier penetration. In contrast, positive allosteric modulators (PAMs) like VU0155041 bind to topographically distinct sites, enhancing receptor activity only when endogenous glutamate is present. This offers:
VU0155041 emerged from high-throughput screening (HTS) campaigns at Vanderbilt University aimed at identifying mGluR4-selective PAMs. Early group III agonists (e.g., PHCCC) showed moderate potency but poor selectivity and pharmacokinetics [2] [5]. Iterative parallel synthesis yielded VU0155041, which demonstrated:
Table 2: Key Preclinical Findings for VU0155041
Disease Model | Experimental System | Key Outcome | Proposed Mechanism | |
---|---|---|---|---|
Parkinson’s disease | 6-OHDA-lesioned rats | Synergy with L-DOPA; ↓ forelimb akinesia | Normalization of striatopallidal GABA transmission | [5] [10] |
Morphine addiction | Rat CPP | ↓ acquisition of morphine CPP (dose-dependent) | Attenuation of NAc glutamate release | [1] [7] |
Anxiety | Mouse marble-burying | ↓ anxiety-like behavior | Prefrontal cortex/hippocampus modulation | [10] |
Table 3: Molecular and Pharmacological Profile of VU0155041
Property | Value | Method | |
---|---|---|---|
Molecular weight | 372.4 g/mol | Calculated | |
EC₅₀ (human mGluR4) | 3.5 nM | FLIPR assay (recombinant cells) | [5] |
Selectivity | >100x vs. mGluR2/3/5/7/8 | Calcium mobilization assay | [5] [10] |
Brain penetration | High (brain:plasma ratio >0.5) | LC-MS/MS after oral dosing | [10] |
Key structural motifs | Biaryl acetylene core | SAR analysis | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7